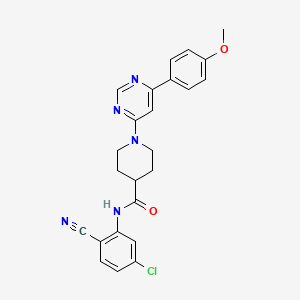

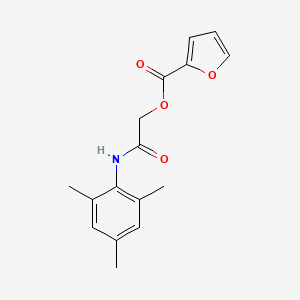

2-(Mesitylamino)-2-oxoethyl 2-furoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Mesitylamino)-2-oxoethyl 2-furoate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is synthesized through a multistep process and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In

Aplicaciones Científicas De Investigación

Catalysis in Organic Synthesis

2-(Mesitylamino)-2-oxoethyl 2-furoate can serve as a catalyst or a catalyst precursor in various organic reactions. Its unique structure allows it to facilitate reactions such as esterifications, amidations, and other transformations involving carbonyl compounds. The presence of both mesityl and furoate groups can enhance the reactivity and selectivity of the catalyst, making it valuable in the synthesis of complex organic molecules .

Pharmaceutical Development

In pharmaceutical research, 2-(Mesitylamino)-2-oxoethyl 2-furoate can be explored for its potential as a bioactive compound. Its structural features suggest it could interact with biological targets, possibly leading to the development of new drugs. Studies might focus on its efficacy in inhibiting enzymes, modulating receptors, or acting as an antimicrobial or anticancer agent .

Material Science

This compound can be utilized in the development of new materials, particularly in the creation of polymers and resins. Its functional groups allow it to participate in polymerization reactions, leading to materials with unique properties such as enhanced thermal stability, mechanical strength, or chemical resistance. These materials could find applications in coatings, adhesives, and advanced composites .

Agricultural Chemistry

In the field of agricultural chemistry, 2-(Mesitylamino)-2-oxoethyl 2-furoate might be investigated for its potential as a pesticide or herbicide. Its ability to interfere with biological processes in plants or pests could make it a candidate for developing new agrochemicals. Research would focus on its effectiveness, environmental impact, and safety for non-target organisms .

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as 2-acetyl furan (af), are valuable food additives and pharmaceutical intermediates for the synthesis of antibiotics .

Mode of Action

For instance, some furan derivatives are known to interact with glucocorticoid receptors .

Biochemical Pathways

The compound is involved in the ketonization reactions, which are recognized for the valorization of a wide plethora of biomass-derived carboxylic acids . Ketonization enhances the stability and calorific power of bio-oils by reducing their acidity and creating new C–C bonds .

Pharmacokinetics

The compound’s solubility and miscibility with other substances like acetic acid or ethyl acetate have been tested, leading to the selection of 2-mf as the most favorable reactant .

Result of Action

It is known that the compound is involved in the synthesis of high added-value aromatic and/or aliphatic asymmetric ketones .

Action Environment

The action, efficacy, and stability of 2-(Mesitylamino)-2-oxoethyl 2-furoate can be influenced by various environmental factors. For instance, the optimization of the molar ratio between reactants at 350 °C allowed the achievement of 87% AF selectivity at 90% 2-MF conversion .

Propiedades

IUPAC Name |

[2-oxo-2-(2,4,6-trimethylanilino)ethyl] furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-10-7-11(2)15(12(3)8-10)17-14(18)9-21-16(19)13-5-4-6-20-13/h4-8H,9H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCUXKXLDUNKABM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)COC(=O)C2=CC=CO2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Dimethylamino)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2439774.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2439778.png)

![2-(3-Bromophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid](/img/structure/B2439780.png)

![2-Chloro-N-[1-[2-(4-fluorophenyl)phenyl]ethyl]acetamide](/img/structure/B2439783.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2439787.png)

![6-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2439792.png)

![2-((2-(4-ethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2439794.png)